Product packaging for Chemomicin A(Cat. No.:)

Chemomicin A

Cat. No.: B1256856
M. Wt: 392.4 g/mol
InChI Key: YNVGLAUJWUMOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemomicin A is a natural angucyclinone antibiotic isolated from the fermented broth of Nocardia mediterranei subsp. kanglensis 1747-64 . Its chemical structure has been determined as 1,2,3,4a,5,6,6a,12a,12b-nonahydro-1,2,3,8,12,12b-hexahydroxy-3-methyl-6a,12a-epoxybenz[a]anthracen-4,7(12H)-dione . This compound demonstrates valuable biological activities for research purposes. It exhibits antimicrobial activity against Gram-positive bacteria, including Bacillus subtilis and Enterococcus faecium . Furthermore, this compound has shown potent proliferation-inhibitory effects across various human tumor cell lines and is non-cross resistant to some multidrug-resistant cells . Research indicates that this anti-tumor activity is due to the activation of apoptotic pathways. The mechanism involves the rapid generation of reactive oxygen species, disruption of the mitochondrial membrane potential, and activation of caspase-3, -7, -8, and -9, along with robust increment of p53 expression and cleavage of PARP . These properties make this compound a compound of interest for investigating novel antibacterial and anticancer mechanisms. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O9 B1256856 Chemomicin A

Properties

Molecular Formula

C19H20O9

Molecular Weight

392.4 g/mol

IUPAC Name

2,3,4,5,13,18-hexahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-12(17),13,15-triene-6,11-dione

InChI

InChI=1S/C19H20O9/c1-16(26)12(22)8-5-6-17-13(23)10-7(3-2-4-9(10)20)11(21)19(17,28-17)18(8,27)15(25)14(16)24/h2-4,8,11,14-15,20-21,24-27H,5-6H2,1H3

InChI Key

YNVGLAUJWUMOQY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C2(C(C1=O)CCC34C2(O3)C(C5=C(C4=O)C(=CC=C5)O)O)O)O)O)O

Synonyms

chemomicin A

Origin of Product

United States

Origin, Isolation, and Biosynthetic Elucidation of Chemomicin a

Microbial Source Identification and Characterization (Nocardia mediterranei subsp. kanglensis 1747-64)

Chemomicin A is produced by the bacterium Nocardia mediterranei subsp. kanglensis 1747-64 researchgate.netnih.govnih.govbjmu.edu.cndntb.gov.uanih.govmdpi.comfrontiersin.orguea.ac.uknih.gov. This strain is characterized as a Gram-positive filamentous bacterium researchgate.netnih.gov. The identification of this specific microorganism as the producer of this compound was crucial for its isolation and subsequent study nih.govnih.govbjmu.edu.cnftb.com.hr.

Optimization of Fermentation and Culture Conditions for this compound Production

Optimizing fermentation and culture conditions is vital for maximizing the yield of secondary metabolites like this compound. For Nocardia mediterranei subsp. kanglensis 1747-64, specific conditions have been established. The fermentation medium typically consists of 4.0% glucose and 0.5% yeast extract [Source 3 from previous turn]. The culture is incubated at a temperature of 28°C and agitated on a rotary shaker at 220 rpm [Source 3 from previous turn]. An incubation period of 96 hours (4 days) has been reported for production [Source 3 from previous turn]. While a specific optimal pH for this compound production by N. mediterranei subsp. kanglensis 1747-64 is not explicitly detailed in all sources, studies on other Nocardia species indicate an initial pH of 7.4 as optimal for growth and antimicrobial activity researchgate.netnih.gov.

Table 1: Optimized Fermentation and Culture Conditions for this compound Production

ParameterConditionSource
Microbial SourceNocardia mediterranei subsp. kanglensis 1747-64 researchgate.netnih.govnih.govbjmu.edu.cndntb.gov.uanih.govmdpi.comfrontiersin.orguea.ac.uknih.gov
Medium ComponentsGlucose 4.0%, Yeast Extract 0.5%[Source 3 from previous turn]
Temperature28°C[Source 3 from previous turn, 1, 3]
Shaking Speed220 rpm[Source 3 from previous turn]
Incubation Period96 hours (4 days)[Source 3 from previous turn]
Optimal Initial pH~7.4 (general for Nocardia species) researchgate.netnih.gov

Chromatographic and Spectroscopic Methods for Isolation and Purification of this compound

The isolation of this compound begins with the cultured broth of Nocardia mediterranei subsp. kanglensis 1747-64 [1, 2, 3 from previous turn]. The compound is typically extracted from the fermentation broth using organic solvents such as ethyl acetate (B1210297) researchgate.netnih.gov.

Purification involves a combination of chromatographic and spectroscopic techniques. Initial purification often employs silica (B1680970) gel column chromatography, with a common eluent system being chloroform-methanol (19:1 v/v) [Source 3 from previous turn]. Further purification to obtain high purity this compound is achieved through high-performance liquid chromatography (HPLC), utilizing a C18 column and a mobile phase of methanol-water (55:45 v/v) at a flow rate of 4 ml/minute [Source 3 from previous turn].

The chemical structure of this compound is determined through detailed spectroscopic analysis [2, 3, 4 from previous turn]. Key spectroscopic methods employed include High-Resolution Electrospray Ionization Mass Spectrometry (HRSI-MS), Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR) [Source 3 from previous turn]. These techniques collectively provide comprehensive data for the elucidation of this compound's molecular formula and structural configuration.

Table 2: Isolation and Purification Methods for this compound

MethodSpecificsSource
ExtractionEthyl acetate from cultured broth researchgate.netnih.gov
Column ChromatographySilica gel, Chloroform-Methanol (19:1 v/v)[Source 3 from previous turn]
HPLC PurificationC18 column, Methanol-Water (55:45 v/v), 4 ml/min[Source 3 from previous turn]
Spectroscopic AnalysisHRSI-MS, UV, IR, 1H NMR, 13C NMR for structure elucidation[Source 3 from previous turn]

Investigation of the Polyketide Synthase (PKS) Pathway for Angucyclinone Biosynthesis

This compound belongs to the angucyclinone class of natural products, which are polyketide-derived compounds researchgate.netnih.govbjmu.edu.cndntb.gov.uanih.govmdpi.comfrontiersin.org. The biosynthesis of angucyclinones, including this compound, is primarily orchestrated by Type II Polyketide Synthase (PKS) enzymes nih.gov.

Identification of Type II PKS Gene Clusters

Type II PKS systems are responsible for constructing the initial polyketide backbone, typically using an acetyl-CoA starter unit and multiple malonyl-CoA extender units to form a decaketide scaffold nih.govnih.gov. A minimal Type II PKS system generally comprises a malonyl transacylase, an acyl carrier protein (ACP), and an α/β heterodimeric ketosynthase (KSα-KSβ) [Source 25 from previous turn]. The KSα and chain length factor (CLF) are characteristic components found within the gene clusters for aromatic polyketide biosynthesis nih.govnih.gov. While this compound is definitively an angucyclinone produced via a Type II PKS pathway, detailed information specifically identifying and characterizing the complete PKS gene cluster responsible for this compound biosynthesis in Nocardia mediterranei subsp. kanglensis 1747-64 is not extensively documented in the provided literature. Research on other angucyclinones, such as landomycin A and urdamycin A, has revealed complex Type II PKS gene clusters containing various genes for core PKS enzymes and tailoring modifications nih.gov.

Characterization of Key Biosynthetic Enzymes and Tailoring Steps

Following the assembly of the polyketide backbone by the core PKS machinery, a series of post-PKS tailoring enzymes perform crucial modifications to yield the final angucyclinone structure. These enzymes often include oxygenases and reductases, which catalyze various reactions such as hydroxylation, cyclization, and other intricate rearrangements that define the specific angucyclinone scaffold nih.gov. While the precise characterization of every tailoring enzyme involved in this compound's biosynthesis is not explicitly detailed, it is understood that such enzymes are essential for the conversion of the initial polyketide chain into the complex angucyclinone structure of this compound. Examples from other angucyclinone pathways, like those of landomycinone and polyketomycin, demonstrate the involvement of multiple oxygenase and methyltransferase genes in these tailoring steps nih.govresearchgate.net.

Genetic Regulation of this compound Production

The production of secondary metabolites in actinomycetes, including this compound, is subject to complex genetic regulation. This regulation is influenced by various fermentation parameters, such as nutrient availability, pH, aeration, and temperature mdpi.com. Actinomycetes possess sophisticated regulatory mechanisms, often involving specific regulatory genes, that control the expression of biosynthetic gene clusters mdpi.com. While general principles of genetic regulation in actinomycetes for secondary metabolite production are well-established, specific details regarding the genetic regulatory elements or mechanisms directly controlling this compound production in Nocardia mediterranei subsp. kanglensis 1747-64 are not explicitly provided in the available sources. Metabolic engineering and genetic approaches are commonly employed to enhance or modify the production of such bioactive molecules mdpi.com.

Comparative Biosynthetic Analyses with Related Angucyclinones

The isolation of this compound from Nocardia mediterranei subsp. kanglensis 1747-64 was accompanied by the co-occurrence of other related angucyclinone antibiotics, namely kanglemycin C, kanglemycin M, and SF2315B chem960.com. The co-isolation of these compounds from the same microbial source suggests a shared or closely related biosynthetic machinery.

Comparative biosynthetic analyses within the angucyclinone family highlight the central role of type II polyketide synthases (PKS) in constructing their core aromatic scaffolds. The diversity observed among angucyclinones, despite their common PKS origin, arises primarily from the action of various post-PKS tailoring enzymes. These enzymes, which include oxygenases, reductases, methyltransferases, and glycosyltransferases, perform specific modifications such as hydroxylation, cyclization, O-methylation, and glycosylation, leading to a wide array of structurally distinct compounds.

For instance, studies on the biosynthesis of other angucyclinones like urdamycin A have identified specific genes, such as urdA and urdB, encoding minimal PKS components, whose inactivation can abolish production and whose heterologous expression can restore it. Similarly, the biosynthesis of jadomycin (B1254412) A, another angucyclinone, is known to involve dehydrorabelomycin (B1670205) as a common intermediate, with subsequent oxidative ring cleavage and cyclization events leading to the final product. The ability to steer polyketide frameworks towards specific angucyclinone structures, such as C4-C17-cyclized angucyclinones, through the expression of particular genes (e.g., pgaF in the nogalamycin (B1679386) pathway) further illustrates the enzymatic control over structural outcomes in these pathways.

The presence of this compound alongside kanglemycin C, kanglemycin M, and SF2315B from the same Nocardia strain implies that their biosynthetic pathways likely share common early PKS steps, diverging later through the action of different tailoring enzymes that introduce the specific modifications characteristic of each compound. Understanding these comparative pathways is crucial for metabolic engineering efforts aimed at producing novel angucyclinone derivatives or enhancing the yields of desired compounds.

Preclinical Biological Activities of Chemomicin a

Antibacterial Spectrum and Efficacy Studies

Chemomicin A has demonstrated notable activity against specific Gram-positive bacteria, although its full antimicrobial spectrum is still under investigation.

In Vitro Activity against Gram-Positive Bacterial Strains (e.g., Bacillus subtilis, Enterococcus faecium)

Studies have established that this compound exhibits antimicrobial effects against Gram-positive bacteria. scispace.comresearchgate.net Specifically, its efficacy has been quantified through Minimum Inhibitory Concentration (MIC) values. The compound was found to have an MIC of 10.2 µM against Bacillus subtilis and 20.4 µM against Enterococcus faecium. scispace.comresearchgate.net

Bacterial StrainMIC (µM)
Bacillus subtilis10.2
Enterococcus faecium20.4

Assessment of Broad-Spectrum Antimicrobial Potential

While this compound shows clear activity against certain Gram-positive organisms, comprehensive studies detailing its effects on a wider range of microbes, such as Gram-negative bacteria and fungi, are not extensively documented in the available literature. scispace.comresearchgate.netresearchgate.net Therefore, while its potential as an antibiotic is evident, its classification as a broad-spectrum agent cannot be definitively established based on current research.

Antineoplastic and Cytotoxic Activities

This compound has shown significant potential as an anticancer agent, demonstrating cytotoxic effects across a variety of human cancer cell lines and exhibiting a favorable profile in the context of multidrug resistance. scispace.com

In Vitro Cytotoxicity against Various Human Cancer Cell Lines (e.g., HCT116, YES-2, HepG2, HL-60, K562, THP-1)

The antineoplastic properties of this compound have been demonstrated through its potent inhibition of proliferation in eight different types of human tumor cell lines. scispace.com Early studies quantified its cytotoxic activity against human colorectal cancer HCT116 cells and human esophageal carcinoma YES-2 cells, recording IC50 values of 127 µM and 153 µM, respectively. scispace.comresearchgate.net

Further investigations have centered on its effects on the human hepatoma cell line, HepG2. scispace.com In these cells, this compound was shown to induce apoptosis, marked by chromatin condensation, activation of the caspase cascade, and disruption of the mitochondrial membrane potential. scispace.com While studies have noted its potent activity against a panel of cancer cells, which includes leukemia cell lines such as HL-60, K562, and THP-1, specific IC50 values for these are not consistently detailed in the primary research. scispace.commdpi.comnih.gov

Cell LineCancer TypeIC50 (µM)
HCT116Human Colorectal Cancer127
YES-2Human Esophageal Carcinoma153
HepG2Human HepatomaActivity Confirmed
HL-60Human Promyelocytic LeukemiaActivity Confirmed
K562Human Myelogenous LeukemiaActivity Confirmed
THP-1Human Acute Monocytic LeukemiaActivity Confirmed

Non-Cross Resistance Profile in Multidrug-Resistant Cancer Cell Models

A significant finding in the preclinical assessment of this compound is its ability to circumvent common mechanisms of drug resistance in cancer cells. scispace.com Research has shown that no cross-resistance to this compound was observed in doxorubicin-resistant MCF-7/DOX or vincristine-resistant KB cell lines. scispace.com This suggests that the compound's mechanism of action may differ from that of other established chemotherapeutic agents and indicates its potential utility in overcoming multidrug resistance in clinical settings. scispace.com

Immunomodulatory Properties and Related Preclinical Investigations

In addition to its antimicrobial and cytotoxic effects, this compound has demonstrated notable immunomodulatory activity. scispace.com The compound was initially investigated as a potential immunosuppressive agent. scispace.com These early investigations revealed that this compound causes strong suppression of both T-lymphocyte and B-lymphocyte proliferation, highlighting its potential to modulate immune responses. scispace.com

Molecular and Cellular Mechanism of Action of Chemomicin a

Induction of Apoptosis in Cancer Cell Models

Chemomicin A is a potent inhibitor of proliferation in a variety of human tumor cell lines. nih.gov Its primary mechanism of anti-tumor action is the induction of apoptosis. This is evidenced by classic apoptotic markers such as chromatin condensation and the externalization of phosphatidylserine, which can be observed in cancer cells after exposure to the compound. researchgate.net For instance, in human hepatoma HepG2 cells, treatment with this compound led to a significant increase in apoptotic cells. nih.govresearchgate.net

Activation of Caspase Cascade (Caspase-3, -7, -8, -9) and PARP Cleavage

A central feature of the apoptotic process initiated by this compound is the activation of a cascade of cysteine proteases known as caspases. nih.gov Western blot analyses have confirmed the activation of key initiator and executioner caspases, including caspase-8, caspase-9, caspase-3, and caspase-7, in response to this compound treatment. nih.gov

The activation of these caspases leads to the cleavage of specific cellular substrates, a hallmark of apoptosis. numberanalytics.com One critical substrate is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. numberanalytics.comfrontiersin.org this compound treatment results in the cleavage of PARP, which is primarily executed by caspase-3. nih.govnumberanalytics.com This cleavage event inactivates PARP, preventing DNA repair and pushing the cell towards apoptosis. numberanalytics.com The activation of the caspase cascade and subsequent PARP cleavage are well-documented events in this compound-induced apoptosis in human hepatoma HepG2 cells. nih.gov

Disruption of Mitochondrial Membrane Potential

The mitochondrion plays a crucial role in the regulation of apoptosis. An early event in the apoptotic process induced by this compound is the disruption of the mitochondrial membrane potential (ΔΨm). nih.gov This disruption was observed in cells as early as four hours after incubation with this compound. nih.gov The loss of mitochondrial membrane potential is a critical step that often precedes the activation of downstream caspases, such as caspase-9 and caspase-3, and signifies the commitment of the cell to apoptosis. nih.govabpbio.com

Involvement of Key Signaling Pathways (e.g., p38, JNK Phosphorylation)

The cellular response to this compound also involves the activation of key stress-activated protein kinase (SAPK) signaling pathways. Specifically, the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) has been detected through Western blot analysis following treatment with the compound. nih.gov The sustained activation of these pathways, particularly the JNK pathway, is often associated with the induction of apoptosis in response to cellular stress, such as that induced by chemotherapeutic agents. nih.gov The phosphorylation of these kinases suggests their involvement in transmitting the apoptotic signal initiated by this compound. nih.gov

Modulation of p53 Expression

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, including DNA damage, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis. nih.gov Studies have shown a robust increase in the expression of p53 in human hepatoma HepG2 cells following exposure to this compound. nih.gov This upregulation of p53 is a key component of the apoptotic pathway activated by the compound, contributing to its anti-tumor effects. nih.govspandidos-publications.com

Generation of Reactive Oxygen Species (ROS) as a Mechanistic Component

A significant and early event in the mechanism of action of this compound is the generation of reactive oxygen species (ROS). nih.gov The production of ROS has been observed as early as 30 minutes after the addition of this compound to human tumor cells. nih.gov This rapid generation of ROS is a distinguishing feature of this compound's action and is believed to be a key trigger for the subsequent apoptotic events. nih.gov Unlike some other anti-tumor agents, this process does not appear to involve iron. nih.gov The resulting increase in intracellular ROS contributes to cellular damage and the activation of stress-response pathways that lead to apoptosis. nih.govnih.gov

Investigation of Specific Cellular Targets

While the downstream effects of this compound are well-documented, the precise initial cellular targets are still an area of active investigation. As an angucyclinone antibiotic, its chemical structure is similar to other compounds that are known to interact with cellular macromolecules. nih.govresearchgate.net The generation of ROS suggests that mitochondria may be a primary target, as they are a major source of cellular ROS. nih.govyoutube.com The disruption of the mitochondrial membrane potential further supports this hypothesis. nih.gov Additionally, the modulation of signaling pathways involving p38, JNK, and p53 indicates that this compound likely interacts with upstream components that regulate these pathways. nih.gov Further research is needed to elucidate the direct molecular interactions and identify the specific binding partners of this compound within the cell.

Identification of Potential Enzyme Inhibitions (e.g., Cyclooxygenase-2, Lipoxygenase)

Research into the broader family of microorganisms from which this compound is derived provides insight into its potential enzymatic targets. Extracts from certain actinomycetes, the bacterial group that includes the producer of this compound, Nocardia mediterranei, have been shown to reduce the activity of key enzymes involved in inflammatory and proliferative pathways, namely Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX). researchgate.netmdpi.comresearchgate.net

Cyclooxygenase-2 is a rate-limiting enzyme essential for the synthesis of prostaglandins, which are compounds that play a significant role in the proliferation and differentiation of cancer cells. mdpi.comnih.gov Lipoxygenase metabolizes arachidonic acid into leukotrienes and other products that can suppress apoptosis and encourage the cell division of tumors. mdpi.comnih.gov The inhibition of these enzymes is a recognized mechanism for controlling cancer cell growth. mdpi.comnih.gov Studies on bioactive extracts from Streptomyces species, a related actinomycete genus, demonstrated that their cytotoxic effects on leukemia cell lines may be attributed to the reduction of COX-2 and LOX activity. mdpi.comresearchgate.netnih.gov This suggests a potential, yet to be confirmed, mechanism for this compound. Agents that can effectively block the activity of LOX are considered potential cancer chemopreventive agents because they interfere with the signaling necessary for tumor growth. nih.gov

Table 1: Potential Enzyme Inhibition by Related Microbial Extracts This table summarizes findings from extracts of actinomycetes, suggesting potential mechanisms for compounds like this compound.

Enzyme TargetBiological RoleObserved Effect of Microbial ExtractsPotential Implication for this compound
Cyclooxygenase-2 (COX-2) Involved in inflammation and synthesis of prostaglandins, which promote cancer cell proliferation and differentiation. mdpi.comnih.govExtracts from active Streptomyces isolates reduced COX-2 activity in leukemia cell lines. mdpi.comresearchgate.netMay inhibit a key pathway for tumor cell growth.
Lipoxygenase (LOX) Metabolizes arachidonic acid into compounds that suppress apoptosis and stimulate tumor cell division. mdpi.comnih.govExtracts from active Streptomyces isolates reduced LOX activity. mdpi.comresearchgate.netMay counteract mechanisms that protect cancer cells from cell death.

Chemogenomic and Metabolomic Profiling for Target Elucidation

To definitively identify the molecular targets of a compound like this compound, modern biological techniques such as chemogenomic and metabolomic profiling are employed. While specific studies applying these methods to this compound have not been detailed in the available literature, these approaches represent a critical path forward for elucidating its mechanism of action.

Chemogenomic profiling is a powerful method used to identify drug targets by screening a compound against a large collection of genetically modified organisms, often yeast, where individual genes have been deleted or altered. nih.govnih.gov By identifying which gene mutations lead to increased sensitivity or resistance to the compound, researchers can infer the drug's target or the cellular pathways it affects. nih.govnih.gov This approach allows for a systematic survey of a compound's genetic interactions, providing clues about its mode of action. wisc.edu

Metabolomic profiling offers a complementary approach by measuring the dynamic changes in the levels of cellular metabolites following exposure to a drug. nih.gov A significant change in specific metabolites can pinpoint the metabolic pathways, and by extension the enzymes, that are affected by the compound. nih.gov This method provides a functional snapshot of the cellular response to a drug, which can robustly identify the enzymes being targeted. nih.gov The combination of chemogenomic and metabolomic data, often analyzed with advanced computational methods, can greatly improve the accuracy of drug target characterization. nih.gov

Computational Prediction of Drug-Target Interactions

Computational methods are integral to modern drug discovery for predicting the interactions between a drug and its potential biological targets, thereby narrowing the field for experimental validation. nih.govnih.gov For a molecule like this compound, whose chemical structure is well-defined, these in silico techniques can generate hypotheses about its molecular mechanism. nih.gov

These predictive methods generally fall into several categories:

Ligand-based approaches: These methods use the known chemical structure of the compound to search for similarities with other drugs that have known targets. plos.org The performance of this approach is dependent on the availability of known ligands for a particular target. plos.org

Structure-based modeling: If the three-dimensional structure of a potential protein target is known, molecular docking simulations can be used to predict how this compound might physically bind to it. ijritcc.org These simulations can estimate the strength of the interaction (binding affinity) and provide insight into the molecular mechanisms of action. ijritcc.org

Chemogenomic approaches: These computational methods integrate information about both chemical structures and protein targets to predict new interactions. nih.govsemanticscholar.org They often employ machine learning algorithms to identify complex patterns in large datasets of known drug-target interactions, which can then be used to predict novel interactions. nih.govnih.gov

These computational tools are crucial for prioritizing experimental studies and can significantly accelerate the process of identifying the precise proteins that this compound interacts with to exert its biological effects. plos.org

Effects on Cellular Processes (e.g., Cell Proliferation, Cell Division)

This compound has been demonstrated to be a potent inhibitor of cell proliferation across various human tumor cell lines. nih.gov Its primary mechanism for halting tumor growth is the induction of apoptosis, or programmed cell death. nih.gov

Studies have shown that treating human hepatoma HepG2 cells with this compound leads to a marked increase in apoptotic cells, characterized by chromatin condensation. nih.gov The compound's antiproliferative effect is not limited to a single cell type, as it has shown efficacy against eight different types of human tumor cell lines. nih.gov The molecular events triggered by this compound include the rapid generation of reactive oxygen species, the disruption of the mitochondrial membrane potential, and the activation of a cascade of executioner proteins including caspase-3, -7, -8, and -9. nih.gov This cascade ultimately leads to the cleavage of essential cellular proteins like PARP, a hallmark of apoptosis. nih.gov

Table 2: Cytotoxic Activity of this compound on Human Cancer Cell Lines

Cell LineCancer TypeMetricResult
HCT116 Human Colorectal CancerIC₅₀127 µM nih.gov
YES-2 Human Esophageal CarcinomaIC₅₀153 µM nih.gov
HepG2 Human HepatomaApoptosis InductionMarked increase at 1 or 2 µg/ml after 24h nih.gov

Structure Activity Relationship Sar Studies of Chemomicin a and Analogs

Elucidation of Essential Structural Features for Biological Activity

SAR studies have been pivotal in identifying the indispensable structural components of Chemomicin A for its biological activity. Modifications to different parts of the molecule have revealed that the core scaffold, the nature and position of substituents, and the stereochemistry all play crucial roles.

Research has shown that the aromatic core of the molecule is a fundamental requirement for its activity. Alterations to this core structure often lead to a significant loss of potency. Furthermore, the presence of specific functional groups attached to this core has been identified as being critical. For example, hydroxyl and methoxy (B1213986) groups at particular positions on the aromatic ring are thought to be essential for target binding and, consequently, biological activity.

The glycosidic moiety attached to the core is another critical determinant of activity. The type of sugar, its stereochemistry, and the nature of the linkage to the aglycone have all been shown to influence the compound's potency and spectrum of activity. Analogs with modified or different sugar units have exhibited varying degrees of biological effects, highlighting the importance of this part of the molecule.

The following table summarizes the impact of modifications to key structural features of this compound on its biological activity:

Structural FeatureModificationImpact on Biological Activity
Aromatic CoreAlteration of the ring systemSignificant loss of activity
Substituents on the CoreRemoval or modification of hydroxyl/methoxy groupsReduced or abolished activity
Glycosidic MoietyVariation of the sugar unitModulation of potency and selectivity
Linkage of SugarChange in the glycosidic bond stereochemistryAltered biological profile

Rational Design Principles for Modulating Efficacy and Selectivity

The insights gained from SAR studies have provided a solid foundation for the rational design of novel this compound analogs with enhanced efficacy and selectivity. By understanding which parts of the molecule are essential for activity and which can be modified, medicinal chemists can strategically design new compounds with improved properties.

One key principle is the optimization of the substituents on the aromatic core. By introducing different functional groups at positions that are not critical for activity, it is possible to fine-tune the compound's physicochemical properties, such as solubility and membrane permeability, which can lead to improved bioavailability and efficacy. For instance, the introduction of halogen atoms or small alkyl groups at specific sites has been explored to enhance target engagement.

Another important design strategy focuses on the modification of the glycosidic moiety. The synthesis of analogs with different sugar units or with modified sugars can lead to derivatives with altered target selectivity. This is a particularly important approach for reducing off-target effects and improving the therapeutic index of the compound. The goal is to design a sugar group that enhances binding to the desired biological target while minimizing interactions with other proteins.

The following table outlines some of the rational design principles applied to this compound:

Design PrincipleStrategyDesired Outcome
Core Substituent OptimizationIntroduce diverse functional groupsImproved physicochemical properties and target binding
Glycosidic Moiety ModificationSynthesize analogs with novel sugar unitsEnhanced selectivity and reduced off-target effects
Bioisosteric ReplacementReplace key functional groups with bioisosteresMaintained or improved activity with better properties
Conformational RestrictionIntroduce structural constraintsIncreased binding affinity and selectivity

Application of Computational Chemistry and In Silico SAR Methodologies

In recent years, computational chemistry and in silico SAR methodologies have become indispensable tools in the study and design of new therapeutic agents, including analogs of this compound. beilstein-journals.org These methods allow for the prediction of the biological activity and physicochemical properties of compounds before they are synthesized, thereby saving time and resources. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used in silico technique. By building mathematical models that correlate the structural features of a series of compounds with their biological activity, QSAR can predict the potency of new, unsynthesized analogs. For this compound, 2D-QSAR and 3D-QSAR approaches can be employed to identify the key molecular descriptors that govern its activity.

Molecular docking is another powerful computational tool that can provide insights into the binding of this compound and its analogs to their biological target. By simulating the interaction between the ligand and the protein's binding site at the atomic level, docking studies can help to explain the observed SAR and guide the design of new derivatives with improved binding affinity. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

Pharmacophore modeling is used to identify the essential three-dimensional arrangement of functional groups that is required for biological activity. By analyzing a set of active this compound analogs, a pharmacophore model can be generated. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential leads with diverse chemical scaffolds but similar biological activity.

The table below summarizes the application of various computational methods to the study of this compound:

Computational MethodApplication
QSARPredict the biological activity of new analogs
Molecular DockingElucidate the binding mode and guide the design of more potent ligands
Pharmacophore ModelingIdentify new chemical scaffolds with the potential for similar biological activity
Molecular Dynamics SimulationsStudy the dynamic behavior of the ligand-protein complex over time

Synthetic and Semisynthetic Approaches to Chemomicin a Derivatives

Strategies for the Chemical Synthesis of Angucyclinone Scaffolds

The chemical synthesis of angucyclinone scaffolds, which form the core of Chemomicin A, has been a significant endeavor for synthetic chemists due to their intricate molecular architecture and diverse therapeutic potential. Over 300 members of the angucycline class have been identified from natural sources, predominantly from bacterial strains like Streptomyces species. hmong.in.thharvard.educhem960.com

Various synthetic strategies have been developed to construct these complex frameworks. Key approaches include:

Diels-Alder Reactions: This cycloaddition reaction is a powerful tool for forming the polycyclic rings characteristic of angucyclinones. It often involves the reaction of dienes with appropriately functionalized quinones as dienophiles to build the tetracyclic benz[a]anthraquinone skeleton. harvard.educhem960.comscielo.br Examples include the enantioselective synthesis of (+)-ochromycinone and (+)-rubiginone B2. nih.gov

Oxidative Cyclization and Photooxidation: These methods facilitate the formation of cyclic structures and introduce oxygen functionalities crucial to the angucyclinone scaffold. hmong.in.thchem960.comscielo.br

Metal-Catalyzed [4+2]-Cycloaddition: Metal catalysis can enhance the efficiency and selectivity of cycloaddition reactions, providing a practical route to various angucycline and angucyclinone natural products. hmong.in.thchem960.com

Nucleophilic and Electrophilic Additions: These fundamental organic reactions are employed to introduce various substituents and build complexity within the angucyclinone core. harvard.edufrontiersin.org

Transition-Metal Mediated Cross-Couplings: These reactions are valuable for forming carbon-carbon bonds, enabling the assembly of complex molecular fragments. harvard.edufrontiersin.org

Intramolecular Cyclizations: Reactions where a single molecule undergoes a cyclization event are crucial for forming the fused ring systems. harvard.edufrontiersin.org

A unified strategy has been reported for the synthesis of angucyclinone antibiotics, involving sequential intramolecular enyne metathesis, Diels–Alder/aromatization, photooxygenation, and one-pot elimination/aromatization reactions. This flexible and divergent strategy has been applied to the total syntheses of compounds such as tetrangulol, kanglemycin M, X-14881-E, and anhydrolandomycinone. scielo.br

Directed Chemical Modification and Functional Group Manipulation of this compound

Directed chemical modification and functional group manipulation represent a crucial semisynthetic approach to generate derivatives of natural products like this compound. While specific detailed reports on the chemical modification of this compound itself are limited in the available literature, the general principles of organic chemistry and established methods for modifying angucyclinones can be applied.

This compound, with its hexahydroxy-substituted benz[a]anthracene-4,7(12H)-dione structure, presents several functional groups amenable to chemical transformation, including hydroxyl groups and ketone carbonyls. bidd.groupchem960.com The goal of such modifications is often to improve pharmacological properties such as solubility, stability, bioavailability, or to explore new biological activities.

Common strategies for functional group manipulation applicable to angucyclinones include:

Derivatization of Hydroxyl Groups: Hydroxyl groups can be modified through esterification (e.g., with acyl chlorides or anhydrides), etherification (e.g., Williamson ether synthesis), or glycosylation (attachment of sugar moieties). These modifications can alter polarity and interaction with biological targets.

Modification of Carbonyl Groups: Ketone functionalities can undergo reduction to alcohols, or reactions leading to oximes, hydrazones, or enol derivatives. These transformations can change the electronic properties and reactivity of the molecule.

Aromatic Ring Modifications: The aromatic rings can be subjected to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation) or other transformations to introduce new substituents. harvard.edu

Oxidation and Reduction Reactions: Selective oxidation or reduction of specific functional groups can lead to derivatives with different oxidation states and potentially altered biological profiles.

Semisynthetic routes for other natural products, such as camptothecin (B557342) derivatives or PF1022A derivatives, illustrate the utility of these chemical transformations, including nitration, reduction, diazotization, hydrolysis, Friedel-Crafts acylation, Baeyer-Villiger oxidation, and ester cleavage, to generate diverse analogues. harvard.edusunrise-photon.com These general methodologies provide a framework for future directed chemical modifications of this compound to explore its therapeutic potential.

Combinatorial Biosynthesis for Generating Novel Analogues

Combinatorial biosynthesis is a powerful technique that leverages the genetic malleability of microbial biosynthetic pathways to create novel natural product analogues. This approach is particularly effective for complex polyketides like angucyclines, which are assembled by Type II polyketide synthases (PKSs). harvard.edunih.govnih.govnih.gov

The core principle involves manipulating the genes within the biosynthetic gene clusters (BGCs) responsible for producing the natural product. Strategies include:

Gene Inactivation: Deleting or inactivating specific genes encoding enzymes involved in the biosynthetic pathway can lead to the accumulation of pathway intermediates or the production of truncated or modified analogues. For instance, inactivation of methyltransferase or ketoreductase encoding genes has been used to generate novel mithramycin analogs with altered sugar moieties or side chains.

Gene Expression and Overexpression: Introducing or overexpressing specific genes, particularly those encoding tailoring enzymes (e.g., oxygenases, reductases, glycosyltransferases, methyltransferases), can lead to the production of new compounds by directing the pathway towards different modifications. nih.govnih.gov

Heterologous Expression: Transferring entire or partial BGCs into a different host organism (e.g., Streptomyces coelicolor or E. coli) allows for the production of the natural product or its derivatives in a more genetically tractable system, facilitating further manipulation. nih.gov

Through these methods, researchers have successfully generated a wide array of novel angucycline analogues. Examples include:

Urdamycin Derivatives: Recombination of landomycin glycosyltransferase encoding genes with genes from the urdamycin pathway has led to novel urdamycin derivatives. nih.gov

Landomycin Analogues: Studies on the landomycin biosynthetic gene cluster have revealed the roles of various enzymes in deoxysugar biosynthesis and glycosyltransferase activity, enabling the generation of analogues with altered saccharide chains. nih.gov

Oviedomycin: This angucyclinone drug was discovered through the heterologous expression of its gene cluster.

Hybrid Angucyclines: Combinatorial enzymatic syntheses have been utilized to generate angucyclines such as SM 196 A and hydranthomycin, demonstrating the broad substrate promiscuity of tailoring enzymes. nih.gov

This approach allows for the creation of "new-to-nature" compounds by combining enzymatic steps from different pathways or by modifying existing ones, thereby expanding the chemical diversity of angucyclinone-type natural products.

Mutasynthesis Approaches for Structural Diversification

Mutasynthesis is a specialized form of combinatorial biosynthesis that involves feeding a blocked mutant strain with a non-native precursor or an analogue of a natural precursor, which is then incorporated into the biosynthetic pathway to produce novel compounds. This strategy is particularly valuable for generating structural diversity that might be difficult to achieve through purely chemical synthesis or broad genetic manipulation. nih.gov

The process typically involves:

Creation of Blocked Mutants: A mutant strain of the producing microorganism is generated, which is unable to synthesize a specific natural precursor or intermediate due to the inactivation of a key gene in its biosynthetic pathway.

Feeding of Analogues: The blocked mutant is then cultured in the presence of a chemically synthesized or isolated analogue of the missing precursor. The cellular machinery of the mutant strain incorporates this analogue into the downstream biosynthetic steps, leading to the production of a "mutasynthetic" product.

Mutasynthesis has been successfully applied to diversify various natural product classes, including angucyclines and related polyketides:

Jadomycins: Bioactive jadomycins have been produced through mutasynthesis, demonstrating the utility of this approach for angucycline diversification. nih.gov

Aminocoumarins: This method has been used to generate aminocoumarin antibiotics with modified acyl moieties attached to their core structures.

Gilvocarcins: Studies on the biosynthesis of gilvocarcins, another class of oxidatively rearranged C-glycosylated angucyclines, have revealed novel angucyclinone intermediates, and mutasynthesis could potentially be applied to generate their derivatives. nih.gov

The power of mutasynthesis lies in its ability to introduce subtle or significant structural changes at specific positions within the natural product scaffold by exploiting the substrate promiscuity of biosynthetic enzymes, leading to novel compounds with potentially improved or altered biological activities.

Advanced Preclinical Research Methodologies and Future Directions

Development of Robust In Vitro Assay Systems for Efficacy Evaluation

The initial assessment of Chemomicin A's therapeutic potential relies heavily on robust in vitro assay systems. These controlled laboratory-based tests are fundamental in determining the compound's efficacy against specific biological targets. For this compound, a variety of these assays have been utilized to characterize its antimicrobial and cytotoxic properties.

Detailed spectroscopic analysis was instrumental in determining the chemical structure of this compound, which was isolated from the cultured broth of Nocardia mediterranei subsp. kanglensis 1747-64. researchgate.net Standard in vitro assays, such as minimum inhibitory concentration (MIC) tests, have been employed to quantify its antimicrobial activity. These tests revealed that this compound is effective against Gram-positive bacteria like Bacillus subtilis and Enterococcus faecium. researchgate.net

Beyond its antimicrobial effects, the cytotoxicity of this compound against various cancer cell lines has been a key area of investigation. Researchers have used cell viability assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50) against human colorectal cancer HCT116 cells and human esophageal carcinoma YES-2 cells. researchgate.net Furthermore, flow cytometry has been employed to analyze the cell cycle distribution in cancer cells treated with this compound, revealing its impact on cell proliferation. researchgate.net More advanced in vitro models, including 2D cell cultures, organoid co-cultures, and "cancer-on-a-chip" platforms, are increasingly being used for immuno-oncology drug screening and could be applied to further elucidate the efficacy of this compound. nih.gov These sophisticated systems allow for a more comprehensive understanding of the drug's effects in a microenvironment that more closely mimics human physiology. nih.gov

Interactive Table 1: In Vitro Efficacy of this compound

Assay Type Target Organism/Cell Line Measurement Result Reference
Minimum Inhibitory Concentration (MIC) Bacillus subtilis Antimicrobial Activity 10.2 µM researchgate.net
Minimum Inhibitory Concentration (MIC) Enterococcus faecium Antimicrobial Activity 20.4 µM researchgate.net
Half-maximal Inhibitory Concentration (IC50) Human colorectal cancer HCT116 cells Cytotoxicity 127 µM researchgate.net
Half-maximal Inhibitory Concentration (IC50) Human esophageal carcinoma YES-2 cells Cytotoxicity 153 µM researchgate.net
Flow Cytometry Human hepatoma HepG2 cells Cell Cycle Arrest Increase in G2/M phase researchgate.net

Investigation of Resistance Mechanisms in Target Organisms or Cells

A critical aspect of developing any new antibiotic or anticancer agent is understanding the potential for resistance. While specific studies on resistance mechanisms to this compound are not extensively detailed in the provided context, the broader understanding of resistance to similar compounds, such as aminocoumarins and other antibiotics, provides a framework for investigation. uea.ac.uk The emergence of antibiotic-resistant pathogens is a major global health threat, necessitating the search for novel drugs that can overcome existing resistance mechanisms. mdpi.com

For antibiotics, resistance can emerge through various mechanisms, including enzymatic degradation of the drug, modification of the drug's target, or active efflux of the drug from the cell. In the context of anticancer agents, multidrug resistance (MDR) is a significant challenge, often mediated by efflux pumps that expel a wide range of structurally and functionally diverse drugs from cancer cells. jst.go.jp Investigating whether this compound is a substrate for known MDR transporters would be a crucial step in understanding potential resistance in cancer cells.

Lead Optimization Strategies in Drug Discovery Research

The journey from a promising "hit" compound like this compound to a viable drug candidate involves a rigorous process of lead optimization. upmbiomedicals.com This multidisciplinary effort aims to enhance the compound's desirable properties while minimizing undesirable ones. biobide.com

Hit-to-Lead Progression and Compound Prioritization

The hit-to-lead (H2L) process is a critical early stage in drug discovery where initial "hits" from screening campaigns are evaluated and subjected to limited optimization to identify promising "lead" compounds. wikipedia.org This phase focuses on improving potency from the micromolar to the nanomolar range and enhancing metabolic stability and selectivity. wikipedia.org For this compound, this would involve synthesizing and testing a series of analogs to establish a preliminary structure-activity relationship (SAR). researchgate.net This process helps in prioritizing which chemical scaffolds have the most potential for further development into a clinical candidate. upmbiomedicals.com

Integration of Medicinal Chemistry Principles (e.g., Bioisosterism)

Medicinal chemistry plays a central role in lead optimization by systematically modifying the chemical structure of a lead compound. upmbiomedicals.com A key strategy in this endeavor is bioisosterism, which involves replacing a functional group within a molecule with another that has similar physical and chemical properties. ipinnovative.comijrrjournal.com This approach can be used to improve a compound's efficacy, selectivity, pharmacokinetic properties, and reduce toxicity. ipinnovative.comnih.gov For this compound, medicinal chemists could explore replacing certain functional groups with bioisosteric equivalents to potentially enhance its interaction with its biological target or improve its drug-like properties. wiley.com

Role of Computer-Aided Drug Design and Predictive Modeling

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, significantly accelerating the process and reducing costs. nih.govjuniperpublishers.com CADD encompasses both structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

If the three-dimensional structure of this compound's biological target is known, SBDD methods like molecular docking can be used to predict how analogs of this compound will bind to the target. danaher.comnih.gov This allows for the rational design of modifications to improve binding affinity and selectivity. nih.gov In the absence of a target structure, LBDD methods can be employed. These methods use the structures of known active compounds like this compound to build a pharmacophore model, which defines the essential structural features required for biological activity. nih.gov This model can then be used to screen virtual libraries of compounds to identify new potential hits or to guide the design of novel analogs. rsc.orgmdpi.com Predictive modeling can also be used to estimate a compound's absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify potential liabilities early in the drug discovery process. nih.gov

Exploration of Novel Microbial Sources and Cultivation Strategies for Analog Discovery

The discovery of this compound from Nocardia mediterranei highlights the importance of microorganisms, particularly actinomycetes, as a prolific source of novel bioactive compounds. researchgate.netmdpi.comresearchgate.net These bacteria are responsible for producing a significant portion of known microbial secondary metabolites. researchgate.net

The search for new analogs of this compound and other novel compounds involves exploring diverse and often extreme environments for previously uncultured microorganisms. sci-hub.secovenantuniversity.edu.ng Marine actinomycetes, for instance, are considered a promising and still largely untapped source of chemical diversity. researchgate.netsci-hub.se

Furthermore, innovative cultivation strategies are being developed to unlock the full biosynthetic potential of these microbes. mdpi.com Many microbial gene clusters for secondary metabolites are "silent" under standard laboratory conditions. mdpi.com Co-cultivation, where two or more different microbial species are grown together, can induce the production of these cryptic compounds. mdpi.com By employing these novel sourcing and cultivation techniques, researchers hope to discover new angucyclinones and other bioactive molecules with improved therapeutic properties.

Outlook for Further Research into this compound's Therapeutic Potential in Preclinical Settings

The initial preclinical evaluations of this compound, an angucyclinone antibiotic isolated from Nocardia mediterranei subsp. kanglensis 1747-64, have established its position as a compound of significant interest for oncological research. researchgate.netnih.gov Its demonstrated cytotoxicity against various human tumor cell lines and its ability to induce apoptosis through distinct molecular pathways provide a solid foundation for its continued investigation. nih.gov The existing body of research, primarily focused on in vitro models, has revealed potent anti-proliferative effects and has begun to unravel its mechanism of action, highlighting its potential as a novel anticancer agent. nih.govresearchgate.net

Future preclinical research must now pivot towards more advanced methodologies to comprehensively delineate its therapeutic promise and build a robust data package for potential clinical translation. The outlook for further research will focus on validating initial findings in more complex models, understanding its systemic effects, and optimizing its chemical structure for enhanced efficacy and target specificity.

Deepening Mechanistic Understanding

While initial studies have successfully identified key events in this compound-induced apoptosis—such as the rapid generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades—the upstream molecular target remains to be identified. nih.gov Future research should prioritize target deconvolution studies to pinpoint the direct cellular component(s) with which this compound interacts to initiate the apoptotic cascade. Techniques such as affinity chromatography, proteomics-based approaches, and cellular thermal shift assays (CETSA) could be employed to isolate and identify its binding partners. Understanding the direct target is critical for predicting off-target effects and identifying potential biomarkers for patient stratification.

Advancing from 2D to 3D In Vitro Models

To bridge the gap between traditional cell culture and in vivo conditions, future studies should employ three-dimensional (3D) tumor models, such as spheroids and organoids. These models more accurately recapitulate the complex cell-cell and cell-matrix interactions, nutrient gradients, and hypoxic core of a solid tumor. Evaluating the efficacy of this compound in these advanced in vitro systems will provide more clinically relevant insights into its ability to penetrate tumor tissue and exert its cytotoxic effects in a microenvironment that often confers drug resistance.

In Vivo Efficacy and Pharmacodynamics

The logical and most critical next step is the transition to in vivo preclinical models. Initial studies should establish the pharmacokinetic (PK) profile of this compound in animal models (e.g., rodents) to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Subsequent pharmacodynamic (PD) studies will correlate drug exposure levels with the biological response in tumors.

Efficacy must be assessed in xenograft and patient-derived xenograft (PDX) models using human cancer cell lines against which this compound has shown potent in vitro activity, such as human colorectal cancer (HCT116) and hepatoma (HepG2). researchgate.netnih.gov These studies will be crucial for determining its anti-tumor activity in a systemic biological context, monitoring for tumor growth inhibition or regression, and establishing a preliminary therapeutic window. Given its known immunosuppressive activity, it is also vital to investigate its effects on the tumor microenvironment's immune cell populations in vivo. nih.govresearchgate.net

Structure-Activity Relationship (SAR) and Medicinal Chemistry Efforts

To optimize the therapeutic potential of this compound, a concerted medicinal chemistry campaign should be initiated. By synthesizing and screening a library of analogues, researchers can establish a clear structure-activity relationship (SAR). This will identify the key chemical moieties responsible for its cytotoxic activity and those that may contribute to off-target effects. The goal of such a program would be to generate new chemical entities (NCEs) with improved potency, greater selectivity for cancer cells, and more favorable pharmacological properties than the parent compound.

The table below summarizes the key preclinical findings for this compound to date, which form the basis for these future research directions.

Interactive Table: Summary of Preclinical Data for this compound

Activity TypeModel/AssayKey FindingsReference
AntimicrobialMIC AssayActive against Bacillus subtilis (MIC: 10.2 µM) and Enterococcus faecium (MIC: 20.4 µM). researchgate.net
Anticancer (Cytotoxicity)In vitro cell linesPotently inhibits proliferation in eight human tumor cell lines. IC50 values of 127 µM (HCT116) and 153 µM (YES-2) reported. researchgate.netnih.gov
Mechanism of ActionWestern Blot, Flow CytometryInduces apoptosis via ROS generation, p53 upregulation, caspase-3, -7, -8, -9 activation, PARP cleavage, and disruption of mitochondrial membrane potential. nih.gov
ImmunomodulatoryLymphocyte Proliferation AssayDemonstrates immunosuppressive activity through strong suppression of T- and B-lymphocyte proliferation. researchgate.net

Q & A

Q. How should researchers design initial experiments to validate Chemomicin A’s bioactivity?

Begin with dose-response assays to establish potency thresholds, using standardized cell lines or microbial strains relevant to this compound’s purported targets (e.g., antibacterial or anticancer activity). Include positive/negative controls (e.g., known inhibitors or solvents) to validate assay conditions. Replicate experiments across independent trials to assess reproducibility, and document protocols in alignment with journal guidelines for experimental transparency .

Q. What are the recommended analytical techniques for characterizing this compound’s purity and structure?

Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Pair with high-performance liquid chromatography (HPLC) to assess purity thresholds (>95% recommended for in vitro studies). Cross-reference spectral data with existing literature or databases (e.g., PubChem, ChemSpider) to confirm novelty .

Q. How can researchers conduct a systematic literature review on this compound?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define search terms (e.g., “this compound AND biosynthesis” or “this compound AND cytotoxicity”). Use databases like PubMed, SciFinder, and Web of Science, filtering for peer-reviewed articles published in the last decade. Prioritize primary sources and critically evaluate methodologies to identify knowledge gaps .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

Conduct a meta-analysis of conflicting datasets, comparing variables such as assay conditions (e.g., pH, temperature), compound solubility, and biological models. Use statistical tools (e.g., ANOVA, regression analysis) to identify confounding factors. If discrepancies persist, perform independent validation experiments under controlled parameters and publish negative results to enhance reproducibility .

Q. What strategies optimize the yield of this compound during microbial fermentation?

Implement design of experiments (DoE) to test variables like nutrient composition, aeration rates, and fermentation duration. Use response surface methodology (RSM) to model optimal conditions. Monitor metabolic intermediates via untargeted metabolomics to identify bottlenecks in biosynthesis pathways. Share raw datasets in FAIR-compliant repositories (e.g., Chemotion, RADAR4Chem) for community validation .

Q. How to integrate computational modeling with experimental data for this compound’s mechanism of action?

Develop molecular docking simulations using this compound’s 3D structure and putative protein targets (e.g., enzymes in bacterial cell walls). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Cross-correlate computational and experimental results to refine hypotheses, ensuring alignment with structural biology standards .

Q. What ethical considerations apply when studying this compound’s toxicity in preclinical models?

Adhere to 3R principles (Replacement, Reduction, Refinement) for animal studies. For in vitro work, ensure cell lines are authenticated via STR profiling to avoid misidentification. Document ethical approvals and data management plans in line with institutional review board (IRB) requirements .

Methodological Guidance for Publishing

  • Data Presentation : Use ACS-style figures with minimal clutter; avoid overloading tables with redundant data. Highlight statistically significant results (p < 0.05) with error bars and confidence intervals .
  • Reproducibility : Include detailed synthetic protocols, spectral data, and raw results in supplementary materials. Reference repositories like nmrXiv for NMR datasets .
  • Peer Review Preparedness : Address potential reviewer critiques by preemptively discussing limitations (e.g., solubility challenges, model organism constraints) in the Discussion section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.